N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine
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Overview
Description
N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four tert-butylphenyl groups attached to a chlorobenzene-1,3-diamine core, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzene-1,3-diamine with tert-butylphenyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process may include steps such as purification and crystallization to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can occur, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chloro-5-methylbenzene-1,3-diamine
- N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C46H55ClN2 |
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Molecular Weight |
671.4 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetrakis(4-tert-butylphenyl)-2-chlorobenzene-1,3-diamine |
InChI |
InChI=1S/C46H55ClN2/c1-43(2,3)32-16-24-36(25-17-32)48(37-26-18-33(19-27-37)44(4,5)6)40-14-13-15-41(42(40)47)49(38-28-20-34(21-29-38)45(7,8)9)39-30-22-35(23-31-39)46(10,11)12/h13-31H,1-12H3 |
InChI Key |
RMIXNQOTOVTQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C(C(=CC=C3)N(C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C)Cl |
Origin of Product |
United States |
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